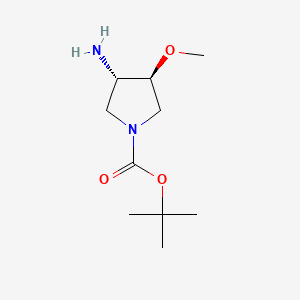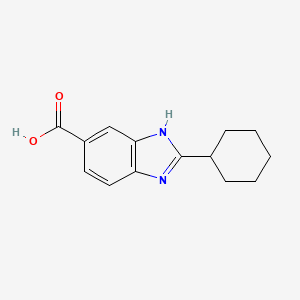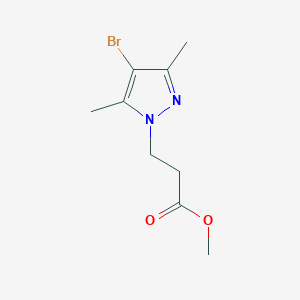
methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring with a methyl ester group attached to the third carbon atom. The bromine atom is positioned at the fourth position on the pyrazole ring. For a visual representation, refer to the 2D molecular structure here.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis strain . This suggests that our compound of interest could potentially be used in the development of new antitubercular drugs.
Antiviral Activity
Imidazole containing compounds, which share structural similarities with pyrazole, have been found to possess antiviral properties . This indicates that our compound could potentially be explored for its antiviral activity.
Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess anti-inflammatory properties . Given that our compound contains a pyrazole ring, it could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Compounds containing the pyrazole moiety have been reported to exhibit anticancer activity . This suggests that our compound could potentially be used in cancer research and drug development.
Analgesic Activity
Pyrazole derivatives have also been reported to possess analgesic properties . This indicates that our compound could potentially be used in the development of new pain-relieving drugs.
Antioxidant Activity
Compounds containing the pyrazole moiety have been reported to possess antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Antimalarial Activity
Indole derivatives, which share structural similarities with pyrazole, have been found to possess antimalarial properties . This indicates that our compound could potentially be explored for its antimalarial activity.
Anticholinesterase Activity
Indole derivatives have also been reported to possess anticholinesterase properties . Given that our compound shares structural similarities with indole, it could potentially be used in the development of new anticholinesterase drugs.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar pyrazole derivatives have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to various pharmacological effects.
Mode of Action
Pyrazole derivatives are known to form hydrogen bonds due to the presence of two nitrogen atoms in their structure . This property allows them to interact with their targets and induce changes in their function.
Action Environment
Additionally, the solvent used can also influence the compound’s action, as more polar protic solvents can favor the establishment of intermolecular interactions .
Eigenschaften
IUPAC Name |
methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-4-8(13)14-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDKDNJRUBWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219311 | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | |
CAS RN |
1001500-73-7 | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



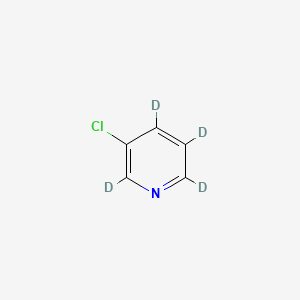
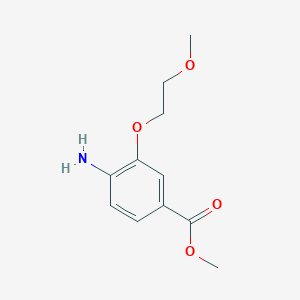
![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)
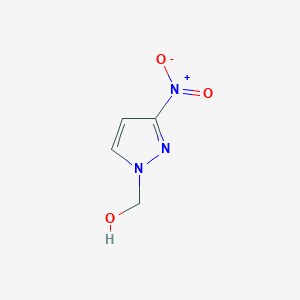
![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

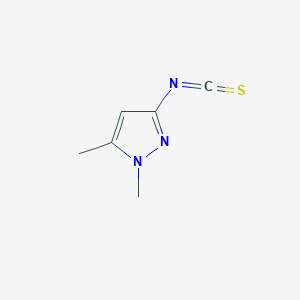
![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)
![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)


